molecular formula C24H27NO6 B3003015 (Z)-6-hydroxy-4-methyl-7-(pyrrolidin-1-ylmethyl)-2-(3,4,5-trimethoxybenzylidene)benzofuran-3(2H)-one CAS No. 904007-75-6

(Z)-6-hydroxy-4-methyl-7-(pyrrolidin-1-ylmethyl)-2-(3,4,5-trimethoxybenzylidene)benzofuran-3(2H)-one

カタログ番号: B3003015
CAS番号: 904007-75-6
分子量: 425.481
InChIキー: BPNRYMZPCGSJCN-ZDLGFXPLSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(Z)-6-hydroxy-4-methyl-7-(pyrrolidin-1-ylmethyl)-2-(3,4,5-trimethoxybenzylidene)benzofuran-3(2H)-one is a synthetic aurone derivative of significant interest in medicinal chemistry research. This compound is characterized by a benzofuran-3(2H)-one core structure with a (Z)-configured 3,4,5-trimethoxybenzylidene moiety at the 2-position and a critical pyrrolidin-1-ylmethyl substitution at the 7-position of the ring system . Its molecular formula is C24H27NO6, with a molecular weight of 425.48 g/mol . Computational models predict a logP value of 3.8, indicating moderate lipophilicity . Research into this compound and its structural analogs has primarily focused on their potential as central nervous system (CNS) active agents. Specifically, related aurone derivatives have been identified as potent sub-micromolar inhibitors of acetylcholinesterase (AChE) with notable blood-brain barrier (BBB) permeability, making them candidates for the investigation of cognitive disorders . The presence of the basic pyrrolidine nitrogen is a key structural feature believed to contribute to interactions with enzyme active sites and may facilitate accumulation in acidic compartments such as the digestive vacuole of parasites, as seen in antimalarial studies of similar compounds . This product is intended for research purposes only and is not for diagnostic or therapeutic use in humans.

特性

IUPAC Name

(2Z)-6-hydroxy-4-methyl-7-(pyrrolidin-1-ylmethyl)-2-[(3,4,5-trimethoxyphenyl)methylidene]-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27NO6/c1-14-9-17(26)16(13-25-7-5-6-8-25)23-21(14)22(27)18(31-23)10-15-11-19(28-2)24(30-4)20(12-15)29-3/h9-12,26H,5-8,13H2,1-4H3/b18-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPNRYMZPCGSJCN-ZDLGFXPLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C2=C1C(=O)C(=CC3=CC(=C(C(=C3)OC)OC)OC)O2)CN4CCCC4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C2=C1C(=O)/C(=C/C3=CC(=C(C(=C3)OC)OC)OC)/O2)CN4CCCC4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

(Z)-6-hydroxy-4-methyl-7-(pyrrolidin-1-ylmethyl)-2-(3,4,5-trimethoxybenzylidene)benzofuran-3(2H)-one is a complex organic compound belonging to the benzofuran class. Its unique structure, featuring multiple functional groups including hydroxyl and methoxy moieties, suggests significant potential for various biological activities. This article aims to provide a detailed overview of its biological activity, supported by research findings and relevant data.

Chemical Structure and Properties

The molecular formula of this compound is C₁₈H₁₉N₁O₄, with a molecular weight of approximately 311.35 g/mol. The compound's structure includes:

  • A benzofuran core , which contributes to its biological properties.
  • Pyrrolidine moiety , potentially enhancing neuroprotective effects.
  • Methoxy groups , which may influence its reactivity and solubility.

1. Antioxidant Activity

Research indicates that compounds with hydroxyl groups exhibit significant free radical scavenging abilities. The presence of these groups in (Z)-6-hydroxy-4-methyl-7-(pyrrolidin-1-ylmethyl)-2-(3,4,5-trimethoxybenzylidene)benzofuran-3(2H)-one suggests it may possess notable antioxidant properties, which are crucial for mitigating oxidative stress-related diseases.

2. Antimicrobial Activity

Similar compounds have demonstrated effectiveness against various bacterial and fungal strains. The structural features of this compound may contribute to its potential antimicrobial efficacy, making it a candidate for further investigation in infectious disease treatment.

3. Cytotoxic Effects

Preliminary studies suggest that derivatives of benzofurans can induce apoptosis in cancer cells. The specific interactions of (Z)-6-hydroxy-4-methyl-7-(pyrrolidin-1-ylmethyl)-2-(3,4,5-trimethoxybenzylidene)benzofuran-3(2H)-one with cellular targets involved in cancer proliferation warrant further exploration to assess its potential as an anticancer agent.

Comparative Analysis with Related Compounds

Several compounds share structural similarities with (Z)-6-hydroxy-4-methyl-7-(pyrrolidin-1-ylmethyl)-2-(3,4,5-trimethoxybenzylidene)benzofuran-3(2H)-one. The following table summarizes these compounds along with their respective biological activities:

Compound NameStructural FeaturesBiological Activity
AuronesBenzofuran coreAntitrypanosomal
Pyrrolidine DerivativesPyrrolidine ringNeuroprotective effects
BenzofuransVarying substitutionsAntioxidant activity

Case Studies and Research Findings

Recent studies highlight the need for in vitro and in vivo investigations to fully elucidate the biological activity of (Z)-6-hydroxy-4-methyl-7-(pyrrolidin-1-ylmethyl)-2-(3,4,5-trimethoxybenzylidene)benzofuran-3(2H)-one. For instance:

  • Antioxidant Studies : In vitro assays demonstrated that similar benzofuran derivatives significantly reduced oxidative stress markers in cell cultures.
  • Antimicrobial Testing : Compounds structurally akin to this benzofuran were tested against common pathogens, showing promising results in inhibiting growth.
  • Cancer Cell Line Studies : Preliminary cytotoxicity tests indicated that certain derivatives could effectively induce cell death in various cancer cell lines.

科学的研究の応用

Medicinal Chemistry

Research has indicated that compounds similar to (Z)-6-hydroxy-4-methyl-7-(pyrrolidin-1-ylmethyl)-2-(3,4,5-trimethoxybenzylidene)benzofuran-3(2H)-one may exhibit significant pharmacological activities. The presence of the benzofuran core is associated with various biological effects, including anti-inflammatory and anticancer properties.

Case Studies

  • Anticancer Activity : Studies have shown that benzofuran derivatives can inhibit cancer cell proliferation. For instance, a related compound demonstrated potent activity against breast and colon cancer cell lines (MCF-7 and HCT-116) with IC50 values significantly lower than standard chemotherapeutics like cisplatin .

Neuropharmacology

The pyrrolidine component has been linked to neuroprotective effects. Compounds with similar structures have been investigated for their ability to modulate neurotransmitter systems, potentially offering therapeutic avenues for neurodegenerative diseases.

Case Studies

  • Cognitive Enhancement : Research on pyrrolidine derivatives suggests they may improve cognitive function by enhancing cholinergic transmission. This could be beneficial in conditions like Alzheimer's disease .

Drug Design and Development

The complex structure of (Z)-6-hydroxy-4-methyl-7-(pyrrolidin-1-ylmethyl)-2-(3,4,5-trimethoxybenzylidene)benzofuran-3(2H)-one makes it an attractive scaffold for the development of novel drugs. Its ability to form hydrogen bonds and engage in π-stacking interactions can be exploited in drug design.

Case Studies

  • Structure-Activity Relationship (SAR) : Investigations into SAR have revealed how modifications to the benzofuran ring can enhance binding affinity to specific targets such as cyclooxygenase enzymes (COX), which are crucial in inflammatory processes .

類似化合物との比較

Comparison with Structural Analogs

Structural Features and Electronic Properties

Table 1: Substituent Comparison of Benzofuranone Derivatives
Compound Name Substituents at Position 2 Position 6/7 Substitutions Key Structural Differences
Target Compound 3,4,5-Trimethoxybenzylidene (Z-configuration) 6-hydroxy, 7-(pyrrolidin-1-ylmethyl) High electron density from methoxy groups
(Z)-6-Hydroxy-2-(4-methoxybenzylidene)-7-methylbenzofuran-3(2H)-one 4-Methoxybenzylidene 6-hydroxy, 7-methyl Simpler substitution; reduced lipophilicity
(2Z)-2-(4-Cyanobenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-thiazolo[3,2-a]pyrimidine-6-carbonitrile 4-Cyanobenzylidene 7-(5-methylfuran-2-yl) Cyanide group introduces electron-withdrawing effects
(Z)-6-Hydroxy-7-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-2-(3-methylbenzylidene)benzofuran-3(2H)-one 3-Methylbenzylidene 7-(hydroxyethylpiperazinylmethyl) Piperazine vs. pyrrolidine; altered basicity

Key Observations :

  • The target compound’s 3,4,5-trimethoxybenzylidene group provides stronger electron-donating effects compared to 4-methoxy or methyl substituents .

Key Observations :

  • The target compound’s synthesis likely parallels ’s methods, using Knoevenagel condensation to form the Z-configured benzylidene group.
  • The 3,4,5-trimethoxy substitution may require protective groups (e.g., acetyl for hydroxyls), complicating synthesis compared to mono-substituted analogs .

Spectroscopic Data Comparison

Table 3: NMR and IR Spectral Signatures
Compound Feature Target Compound (Predicted) (Z)-6-Hydroxy-2-(4-methoxybenzylidene)-7-methyl Analog (2Z)-2-(4-Cyanobenzylidene)thiazolo-pyrimidine
=CH (benzylidene) δ 7.8–8.1 ppm (^1H); ~135–140 ppm (^13C) δ 7.94 ppm (^1H); 135.06 ppm (^13C) δ 8.01 ppm (^1H); 138.89 ppm (^13C)
C=O (benzofuranone) IR: ~1700–1719 cm⁻¹ IR: 1719 cm⁻¹ IR: 1718 cm⁻¹
Pyrrolidinyl CH2 δ 2.5–3.5 ppm (^1H); 45–55 ppm (^13C)

Key Observations :

  • The 3,4,5-trimethoxybenzylidene group may upfield-shift aromatic protons due to electron-donating effects, contrasting with electron-withdrawing cyano groups in .
  • The pyrrolidinylmethyl group’s protons are expected near δ 2.5–3.5 ppm, distinct from methyl or furan substituents .

Q & A

Q. Table 1: Yield Optimization Strategies

VariableTypical RangeImpact on Yield
Catalyst (NaOAc)0.5–2.0 eq.↑ yield at 1.0 eq.
SolventAc₂O/AcOH (1:2)↑ crystallinity
Reflux time2–4 hoursProlonged time → decomposition

Basic: Which spectroscopic techniques confirm the compound’s structure, and what key spectral markers should researchers prioritize?

Answer:
Critical techniques include IR, NMR (¹H/¹³C), and HRMS . Key markers:

  • IR :
    • O–H stretch (3400–3200 cm⁻¹) for the hydroxy group.
    • C=O stretch (1700–1680 cm⁻¹) for the benzofuranone moiety .
  • ¹H NMR :
    • Z-isomer confirmation : A singlet for the benzylidene =CH proton (δ 7.9–8.1 ppm) with no coupling, confirming the (Z)-configuration .
    • Pyrrolidine N–CH₂ protons (δ 2.5–3.0 ppm, multiplet).
  • HRMS : Molecular ion peak matching the exact mass (e.g., m/z 455.1932 for C₂₅H₂₉NO₇).

Q. Table 2: Representative NMR Data

Proton/Groupδ (ppm)MultiplicityAssignment
=CH (benzylidene)8.01sZ-configuration
OCH₃ (trimethoxy)3.80–3.85s (9H)3,4,5-OCH₃
Pyrrolidine CH₂2.75mN–CH₂–

Advanced: How can researchers resolve contradictions in reported biological activity data?

Answer:
Contradictions often arise from assay variability (e.g., cell lines, concentrations) or impurities. Mitigation strategies:

  • Standardization : Use identical cell models (e.g., human platelet-rich plasma for antiplatelet assays) and purity validation (HPLC ≥95%) .
  • Dose-response curves : Test across a wide range (0.1–100 μM) to identify IC₅₀ discrepancies.
  • Control experiments : Include reference antioxidants (e.g., ascorbic acid) and validate via multiple assays (e.g., DPPH and FRAP for antioxidant activity) .

Advanced: What computational strategies model the compound’s interactions with biological targets?

Answer:

  • Docking studies : Use AutoDock Vina to predict binding to cyclooxygenase-2 (COX-2) or platelet receptors. Prioritize poses with H-bonds to the trimethoxy group and hydrophobic interactions with the benzofuran core .
  • MD simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes. Monitor RMSD (<2.0 Å) and binding free energy (MM-PBSA ≤ -30 kcal/mol) .

Advanced: How can LC-MS/MS methods be optimized for quantifying this compound in biological matrices?

Answer:

  • Column : C18 (2.1 × 50 mm, 1.7 μm).
  • Mobile phase : Gradient of 0.1% formic acid in water/acetonitrile.
  • Ionization : ESI+ at 3.5 kV; monitor m/z 455.2 → 337.1 (qualifier) and 455.2 → 289.0 (quantifier).
  • Validation : Assess matrix effects (85–115% recovery), LOD (0.1 ng/mL), and LOQ (0.3 ng/mL) .

Advanced: What strategies guide SAR studies for enhancing antioxidant and antiplatelet efficacy?

Answer:

  • Pharmacophore modeling : Identify critical groups (e.g., hydroxy, trimethoxy) using MOE.
  • Analog synthesis : Modify the pyrrolidine group (e.g., replace with piperidine) or introduce electron-withdrawing substituents on the benzylidene ring.
  • In vitro testing : Compare IC₅₀ values in antioxidant (e.g., DPPH scavenging) and antiplatelet (e.g., ADP-induced aggregation) assays .

Advanced: How can solubility and formulation challenges be addressed for in vivo studies?

Answer:

  • Co-solvents : Use PEG-400/water (1:1) or cyclodextrin inclusion complexes.
  • Nanoparticle encapsulation : Prepare PLGA nanoparticles (150–200 nm) via emulsion-diffusion. Validate stability (PDI <0.2) and drug loading (≥80%) .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。